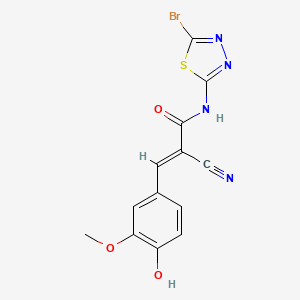
CK2 inhibitor 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CK2 inhibitor 3 is a compound designed to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is often overexpressed in several types of cancer, making it a significant target for anticancer therapies .
Métodos De Preparación
The synthesis of CK2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
CK2 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
CK2 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of CK2 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CK2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high levels of CK2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2.
Mecanismo De Acción
CK2 inhibitor 3 exerts its effects by binding to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the PI3K/Akt and NFκB pathways, which are crucial for cell survival and proliferation. The molecular targets of this compound include the catalytic subunits of CK2, which are responsible for its kinase activity .
Comparación Con Compuestos Similares
CK2 inhibitor 3 is unique compared to other CK2 inhibitors due to its high selectivity and potency. Similar compounds include:
CX-4945: An ATP-competitive inhibitor of CK2 with significant anticancer activity.
CIGB-325: A peptide-based inhibitor that targets CK2 and has shown promise in preclinical studies.
This compound stands out due to its ability to selectively inhibit CK2 without affecting other kinases, reducing the likelihood of off-target effects and improving its therapeutic potential .
Propiedades
Fórmula molecular |
C13H9BrN4O3S |
|---|---|
Peso molecular |
381.21 g/mol |
Nombre IUPAC |
(E)-N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H9BrN4O3S/c1-21-10-5-7(2-3-9(10)19)4-8(6-15)11(20)16-13-18-17-12(14)22-13/h2-5,19H,1H3,(H,16,18,20)/b8-4+ |
Clave InChI |
IOTWDUPCILVATH-XBXARRHUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)Br)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
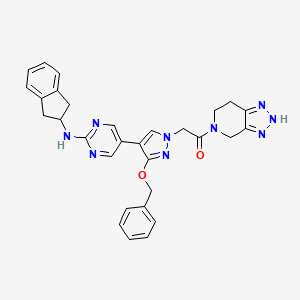
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
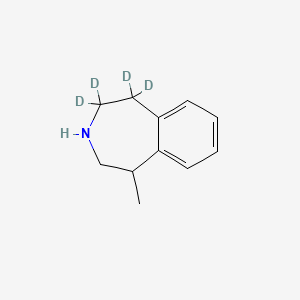
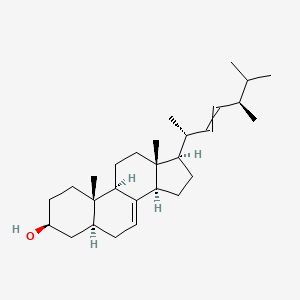
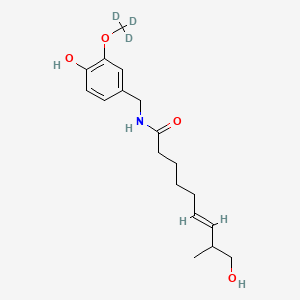
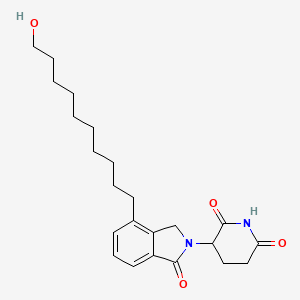
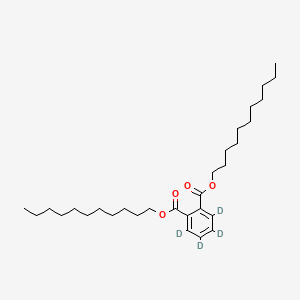

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)


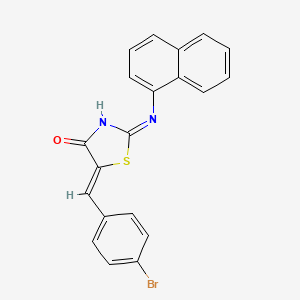
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
